Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate
Description
Properties
IUPAC Name |
benzyl N-(2-chlorosulfonylethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-13(7-8-18(12,15)16)11(14)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUWFRIJHQMPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Carbamate Assembly
The foundational approach to synthesizing Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate involves sequential functionalization of the ethylamine backbone. As outlined in industrial protocols, the process begins with the preparation of N-methyl-2-aminoethyl chlorosulfonate, a reactive intermediate formed by treating 2-aminoethanol with chlorosulfonic acid under controlled conditions (0–5°C, anhydrous environment). Subsequent carbamate formation is achieved via reaction with benzyl chloroformate in the presence of a base such as triethylamine, which scavenges HCl byproducts.
Critical Reaction Parameters:
-
Temperature: Maintained below 10°C during chlorosulfonation to prevent decomposition.
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Solvent System: Dichloromethane or tetrahydrofuran (THF) for optimal solubility.
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Molar Ratios: 1:1.2 stoichiometry between N-methyl-2-aminoethyl chlorosulfonate and benzyl chloroformate to ensure complete conversion.
Alternative Route via Phosgene-Free Carbamation
Recent advancements highlighted in patent literature demonstrate a phosgene-free method utilizing carbon dioxide (CO₂) as a carbonyl source. In this approach, N-methyl-2-aminoethyl chlorosulfonate reacts with benzyl bromide under 3–4 bar CO₂ pressure at 80–100°C in the presence of a bifunctional mesoporous silica catalyst (e.g., Ti-SBA-15-pr-Ade). This method eliminates toxic phosgene derivatives and achieves yields exceeding 85% through synergistic Lewis acid-base catalysis.
Advantages Over Traditional Methods:
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Safety: Avoids hazardous phosgene and isocyanates.
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Sustainability: CO₂ utilization aligns with green chemistry principles.
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Catalyst Reusability: Solid catalysts are recoverable via filtration and retain >90% activity after three cycles.
Optimization Strategies for Enhanced Yield
Catalyst Design and Performance
The choice of catalyst profoundly impacts reaction efficiency. Comparative studies of silica-based catalysts reveal that Ti-SBA-15-pr-Ade, which combines tetrahedral Ti⁴⁺ sites and anchored adenine groups, enhances nucleophilic attack on the carbonyl carbon while stabilizing intermediates.
Catalyst Performance Comparison
| Catalyst | Yield (%) | Selectivity (%) | Reusability (Cycles) |
|---|---|---|---|
| Ti-SBA-15-pr-Ade | 89.2 | 94.5 | 3+ |
| Unmodified SBA-15 | 62.1 | 78.3 | 1 |
| Homogeneous Triethylamine | 74.8 | 82.6 | N/A |
Solvent and Temperature Effects
Polar aprotic solvents like THF improve reagent solubility but may accelerate side reactions at elevated temperatures. Kinetic studies recommend a narrow temperature window of 70–80°C for optimal balance between reaction rate and byproduct suppression.
Industrial-Scale Production Considerations
Automated Continuous-Flow Systems
Industrial synthesis employs automated reactors to ensure reproducibility and safety during chlorosulfonation, a highly exothermic step. Key features include:
Purification Protocols
Crude product purification involves sequential steps:
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Liquid-Liquid Extraction: Separation using ethyl acetate and brine.
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Crystallization: Recrystallization from hexane/ethyl acetate mixtures yields >99% purity.
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Chromatography: Reserved for pharmaceutical-grade material, utilizing silica gel columns with gradient elution.
Comparative Analysis of Methodologies
Traditional vs. CO₂-Based Carbamation
Cost-Benefit Considerations
While CO₂ methods reduce hazardous waste disposal costs, initial investments in high-pressure reactors and catalyst synthesis may offset savings. Bulk production (>100 kg batches) favors traditional methods due to established infrastructure, whereas small-scale pharmaceutical applications benefit from greener alternatives .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate serves as a building block for the synthesis of biologically active molecules. Its chlorosulfonyl group enhances reactivity, allowing it to participate in nucleophilic substitution reactions that are essential in medicinal chemistry.
- Case Study : Research indicates that derivatives of this compound can act as intermediates in the synthesis of potential anti-inflammatory and anti-cancer agents. For example, modifications to the carbamate structure have been explored to enhance biological activity against specific targets in cancer therapy .
-
Enzyme Inhibition :
- The compound's ability to covalently modify proteins makes it a valuable tool in biochemical research. It has been studied for its potential to inhibit enzymes by targeting nucleophilic residues such as cysteine or lysine.
- Case Study : In studies focusing on enzyme mechanisms, this compound has been shown to selectively inhibit certain proteases, providing insights into enzyme function and regulation.
Agricultural Applications
- Pesticide Development :
- The compound's structural features allow it to be utilized in the development of novel agrochemicals. Its reactivity can be harnessed to create compounds that exhibit herbicidal or insecticidal properties.
- Case Study : Research has demonstrated that derivatives of this compound can be effective against specific agricultural pests, leading to the development of new formulations that improve crop protection while minimizing environmental impact.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The molecular targets and pathways involved depend on the specific application, but it often involves the inhibition of enzymes or modification of proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
a) Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate (CAS 1780294-85-0)
- Structural Difference : The chlorosulfonyl group is positioned at the 4th carbon of a butan-2-yl chain instead of an ethyl chain.
- Impact : The longer alkyl chain increases lipophilicity and may reduce reactivity due to steric hindrance around the sulfonyl group .
b) Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate
- Structural Difference : The chlorosulfonyl group is attached to an aromatic phenyl ring rather than an aliphatic ethyl chain.
- Impact : Aromatic sulfonyl chlorides are generally less reactive in nucleophilic substitutions compared to aliphatic derivatives. This compound’s synthesis requires harsher conditions (e.g., chlorosulfuric acid at elevated temperatures) .
c) Methyl N-4[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate (CAS 21165-77-5)
- Structural Difference : Contains a benzenesulfonyl group linked to an ethylamide and a methyl carbamate.
Reactivity and Functionalization Potential
- Chlorosulfonyl Group Reactivity :
- Carbamate Stability: The benzyl carbamate group in the target compound is stable under acidic conditions but cleavable via hydrogenolysis, unlike methyl carbamates, which are more resistant .
Physicochemical Properties
| Compound | Molecular Weight | LogP* | Solubility (Polar Solvents) | Key Functional Groups |
|---|---|---|---|---|
| Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate | ~307.8 | 2.1 | Moderate (CH₂Cl₂, EtOAc) | Chlorosulfonyl, carbamate |
| Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate | ~354.8 | 3.5 | Low (toluene, CH₂Cl₂) | Aromatic sulfonyl, ester |
| Methyl N-4[2-(...)]benzenesulfonylcarbamate | ~441.3 | 1.8 | High (DMF, MeCN) | Sulfonamide, carbamate, amide |
*Predicted using fragment-based methods (e.g., and ).
Biological Activity
Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate (CAS Number: 63692-88-6) is a synthetic organic compound notable for its biological activity and potential applications in medicinal chemistry and agrochemicals. Characterized by its chlorosulfonyl group, this compound exhibits significant reactivity, making it a valuable tool in biochemical research.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄ClNO₄S
- Molecular Weight : Approximately 291.75 g/mol
- Functional Groups : Chlorosulfonyl, carbamate, and benzyl moieties
The presence of the chlorosulfonyl group enhances the compound's ability to interact with biological targets, particularly through covalent modifications of proteins.
This compound primarily functions as an enzyme inhibitor . Its mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, such as lysine and cysteine. This property allows it to modify enzyme activity and protein function, making it useful in various biochemical assays.
Inhibition Studies
Research has demonstrated that this compound can effectively inhibit specific enzymes. For example, studies indicate that it can target transglutaminase (TG2), leading to significant inhibition with IC50 values in the nanomolar range. This specificity is crucial for developing targeted therapies in cancer treatment.
Table 1: Enzyme Inhibition Data
Case Studies
- Transglutaminase Inhibition : A study focused on the inhibition of TG2 by this compound showed that the compound effectively reduced transamidation activity, demonstrating its potential as a therapeutic agent in cancer therapy due to its selective action on TG2 without affecting other transglutaminases significantly.
- Protein Modification : In another investigation, the compound was used to study protein dynamics by covalently modifying specific amino acid residues. This approach provided insights into enzyme mechanisms and protein interactions within cellular environments.
Applications in Research
This compound is utilized in various research applications, including:
- Bioconjugation Techniques : It serves as a reagent for site-specific labeling of proteins.
- Therapeutic Development : Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at diseases where these enzymes play a critical role.
Safety and Handling
Due to its corrosive nature and potential health risks associated with exposure to chlorosulfonyl compounds, proper safety protocols must be followed when handling this compound. Personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated area or fume hood.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, making it susceptible to nucleophilic substitution. Key reactions include:
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Ammonolysis : Reaction with amines yields sulfonamides. For example, treatment with benzylamine forms N-benzyl-2-(methylcarbamoyloxy)ethanesulfonamide .
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Alcoholysis : Reacts with alcohols (e.g., methanol) to produce sulfonate esters .
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Thiolysis : Thiols displace the chloride to form sulfonyl thioethers, useful in bioconjugation .
Table 1: Representative Nucleophilic Substitutions
| Nucleophile | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| NH₃ (gas) | Sulfamic acid derivative | 0°C, THF | 72 | |
| Ethanol | Ethyl sulfonate ester | Reflux, DCM | 85 | |
| Aniline | N-Phenylsulfonamide | RT, K₂CO₃ | 68 |
Hydrolysis of the Carbamate Moiety
The carbamate group undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : Aqueous NaOH cleaves the carbamate to yield N-methylethanolamine and benzyl alcohol .
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Acidic Hydrolysis : HCl generates N-methyl-2-aminoethanol alongside CO₂ and benzyl chloride .
Aminolysis and Transcarbamoylation
The carbamate reacts with primary amines via aminolysis to form ureas:
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With Methylamine : Produces N-methyl-N'-(2-(chlorosulfonyl)ethyl)urea .
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With Hydrazine : Forms hydrazide derivatives, intermediates for heterocyclic synthesis .
Thermal Decomposition
At elevated temperatures (>150°C), the chlorosulfonyl group decomposes:
Radical Reactions
Under UV irradiation or with initiators (e.g., AIBN), the C–S bond undergoes homolytic cleavage:
Comparative Reactivity of Structural Analogs
The reactivity differs significantly from analogs lacking the chlorosulfonyl group:
| Compound | Key Structural Feature | Dominant Reaction |
|---|---|---|
| Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate | Longer alkyl chain | Slower nucleophilic substitution due to steric hindrance |
| Benzyl 2-(chlorosulfonyl)ethylcarbamate | No methyl substitution | Faster hydrolysis of carbamate |
Critical Analysis of Mechanistic Pathways
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, a related synthesis of Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate involves reacting precursors with trichloroisocyanuric acid in acetonitrile, followed by purification via column chromatography (ethyl acetate/hexane) to achieve 79% yield . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance sulfonation efficiency.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Purification : Silica gel chromatography or recrystallization ensures high purity (>95%).
- Data Table :
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| TCCA/MeCN | MeCN | 25 | 79 | 99% |
Q. How is this compound characterized, and what analytical techniques validate its structure?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the carbamate backbone (e.g., methyl groups at δ 2.8–3.1 ppm) and sulfonyl chloride signals (δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na] at m/z 342.05) .
- IR Spectroscopy : Stretching bands for C=O (1700–1750 cm) and S=O (1150–1200 cm) confirm functional groups .
Advanced Research Questions
Q. How does the chlorosulfonyl group in this compound participate in nucleophilic substitution reactions, and what factors affect its reactivity?
- Mechanistic Insight : The chlorosulfonyl group acts as a reactive electrophilic site, enabling displacement by amines, thiols, or alcohols. Reactivity is influenced by:
- Steric hindrance : Bulkier nucleophiles (e.g., tert-butylamine) require elevated temps (50–80°C).
- Solvent polarity : DMF or DMSO accelerates reactions via stabilization of transition states .
- Catalysis : Triethylamine or DMAP neutralizes HCl byproducts, preventing acid-mediated decomposition .
Q. What competing side reactions occur during the use of this compound in peptide synthesis, and how can they be mitigated?
- Common Issues :
- Hydrolysis : The chlorosulfonyl group reacts with moisture, forming sulfonic acid byproducts.
- Racemization : Basic conditions during coupling can cause chiral center inversion.
- Mitigation Strategies :
- Anhydrous conditions : Use molecular sieves or dry solvents (e.g., THF over CaH) .
- Low-temperature coupling : Reactions at 0–10°C minimize racemization .
- Data Table :
| Condition | Side Product | Mitigation Method | Yield Improvement |
|---|---|---|---|
| Moisture exposure | Sulfonic acid | Dry N atmosphere | 90% → 95% |
| High pH (>9) | Racemized product | pH 7–8 buffer | 70% → 88% |
Q. What are the recommended storage conditions to prevent degradation, and how is stability monitored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
